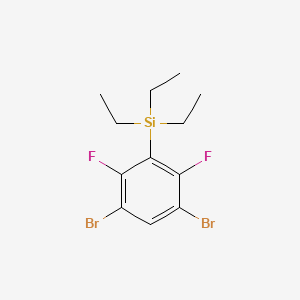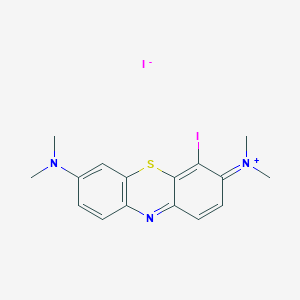
7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields This compound is part of the phenothiazine family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenothiazine derivative, followed by the introduction of dimethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination and substitution reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium ion to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials
作用机制
The mechanism of action of 7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide involves its interaction with various molecular targets. The compound’s iminium ion can interact with nucleophilic sites on biomolecules, leading to potential biological effects. Additionally, its photophysical properties allow it to act as a photosensitizer in photodynamic therapy, generating reactive oxygen species that can damage cellular components .
相似化合物的比较
Similar Compounds
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Known for its nonlinear optical properties.
Dimethylaminoquinolines: Used in medicinal chemistry for their antimalarial properties.
属性
CAS 编号 |
872544-70-2 |
|---|---|
分子式 |
C16H17I2N3S |
分子量 |
537.2 g/mol |
IUPAC 名称 |
[7-(dimethylamino)-4-iodophenothiazin-3-ylidene]-dimethylazanium;iodide |
InChI |
InChI=1S/C16H17IN3S.HI/c1-19(2)10-5-6-11-14(9-10)21-16-12(18-11)7-8-13(15(16)17)20(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 |
InChI 键 |
PGOVCBDQBBFQTC-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)I.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-](/img/structure/B12612058.png)
![1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12612062.png)
![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)
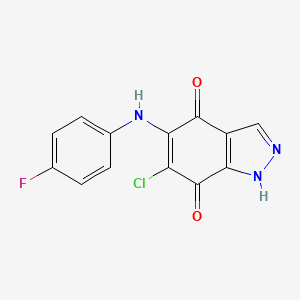
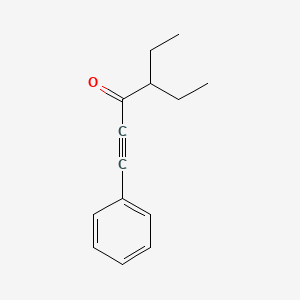
![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)
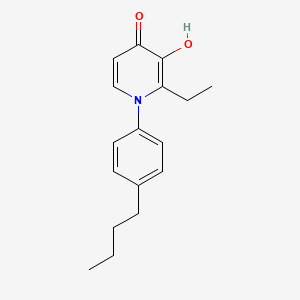
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)
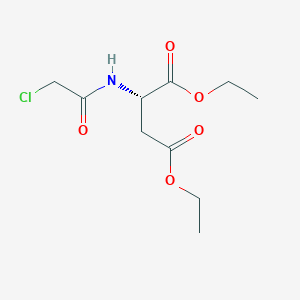
![S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12612115.png)
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)
